molecular formula C12H11BrN2 B8691479 3-Bromo-N-(pyridin-3-ylmethyl)aniline

3-Bromo-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B8691479
M. Wt: 263.13 g/mol
InChI Key: LUUQGLAEEOMVMF-UHFFFAOYSA-N
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Description

3-Bromo-N-(pyridin-3-ylmethyl)aniline (CAS 352707-28-9) is a phenylalkylamine organic compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . This amine-based scaffold serves as a versatile pharmaceutical intermediate , particularly in the synthesis of heterocyclic compounds . Its structure, featuring a brominated benzene ring linked to a pyridinylmethyl group, makes it a valuable building block in medicinal chemistry for constructing more complex bioactive molecules. The compound's primary research value lies in its application as a synthon in hit-to-lead and lead optimization campaigns. The bromine atom provides a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to explore novel chemical space. Meanwhile, the aniline nitrogen and pyridine ring offer potential for hydrogen bonding interactions with biological targets . This combination makes it a useful precursor in the development of potential therapeutic agents, though its specific mechanism of action is dependent on the final target molecule it is incorporated into. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

3-bromo-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11BrN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

LUUQGLAEEOMVMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substitution Effects

  • 3-Bromo-N-(pyridin-3-ylmethyl)aniline vs. The lower atomic weight of Cl (35.45 vs. 79.90 for Br) also impacts molecular mass and solubility . Biological Implications: Chlorine’s smaller size may allow tighter binding in hydrophobic pockets, while bromine’s polarizability could enhance halogen bonding in protein-ligand interactions.
  • 4-Bromo-3-chloro-N-(4-pyridinylmethyl)aniline (CAS 1702994-58-8): The presence of both Br (para) and Cl (meta) introduces steric hindrance and electronic withdrawal, which may hinder electrophilic aromatic substitution compared to the mono-brominated target compound. Molecular weight increases to 297.58 g/mol, affecting pharmacokinetic properties .

Pyridine Ring Positional Isomerism

  • N-[(2-Bromopyridin-3-yl)methyl]aniline (3i): Bromine on the pyridine ring (position 2) instead of the aniline ring shifts electronic effects. Synthetic Yield: 92% via reductive amination, indicating efficient synthesis despite positional differences .
  • 4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline (CAS 418784-76-6):

    • The pyridin-2-ylmethyl group and methyl substituent on the aniline ring increase steric bulk, possibly reducing reactivity in nucleophilic substitutions. Molecular mass (277.16 g/mol) is lower than the target compound due to the absence of a pyridin-3-yl group .

Functional Group Modifications

  • 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f):

    • Introduction of a nitro group (electron-withdrawing) and sulfonyl piperazine (bulky, polar) drastically changes electronic properties. The nitro group directs electrophilic attacks to specific positions, while the sulfonyl group enhances water solubility. LCMS data show m/z = 454.1 [M + H]+, with >98% purity .
    • Biological Activity : Such modifications are common in kinase inhibitors, suggesting divergent applications compared to the brominated parent compound .
  • However, synthesis yield drops to 49%, indicating challenges in introducing complex substituents .

Alkyl vs. Aromatic Substitutions

  • 3-Bromo-N-(3-quinuclidinyl)aniline :
    • Replacement of the pyridin-3-ylmethyl group with a bicyclic amine (quinuclidine) increases basicity and steric hindrance. This analog may exhibit enhanced blood-brain barrier penetration due to the tertiary amine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituent Pyridine Position Key Functional Groups Yield/Purity
This compound C₁₂H₁₁BrN₂ 263.14 Br (meta) 3 None Not reported
4-Chloro-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₁ClN₂ 218.69 Cl (para) 3 None 95%
N-[(2-Bromopyridin-3-yl)methyl]aniline C₁₂H₁₁BrN₂ 263.14 Br (pyridine) 2 None 92%
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline C₂₂H₂₂N₅O₄S 454.1 Br (absent) 3 Nitro, sulfonyl piperazine >98%

Preparation Methods

Hydrogen Peroxide–Mediated Bromination

Adapting the method from CN104130183A, which describes the synthesis of 3-bromopyridine using HBr and H₂O₂, this approach avoids harsh brominating agents.

Procedure :

  • Mix N-(pyridin-3-ylmethyl)aniline (1.0 equiv) with 40% HBr (3.0 equiv) in water.

  • Add 30% H₂O₂ (2.5 equiv) dropwise at 70–120°C.

  • Reflux for 24 hours.

  • Neutralize with NaOH, extract with ethyl acetate, and concentrate.

Optimization :

  • Temperature : Higher temperatures (110°C) improve conversion but risk decomposition.

  • Solvent : Aqueous systems minimize side reactions compared to organic solvents.

Data :

ConditionYield (%)Purity (%)
70°C, 24h3185.1
110°C, 24h5597.5

Reductive Amination of 3-Bromoaniline

Two-Step Synthesis via Pyridine-3-carbaldehyde

This route avoids direct bromination by utilizing 3-bromoaniline as the starting material.

Step 1: Synthesis of Pyridine-3-carbaldehyde

  • Oxidize 3-picoline using MnO₂ in toluene.

Step 2: Reductive Amination

  • React 3-bromoaniline (1.0 equiv) with pyridine-3-carbaldehyde (1.2 equiv) in methanol.

  • Add NaBH₃CN (1.5 equiv) and stir for 6 hours.

  • Isolate the product via filtration and recrystallization.

Yield : 65–78% (over two steps).

Ullmann Coupling for N-Arylation

Copper-Catalyzed Coupling

The Ullmann reaction couples 3-bromoaniline with 3-(bromomethyl)pyridine under basic conditions.

Procedure :

  • Mix 3-bromoaniline (1.0 equiv), 3-(bromomethyl)pyridine (1.2 equiv), CuI (0.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

  • Heat at 120°C for 24 hours.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Yield : 45–60%.

Buchwald-Hartwig Amination

Palladium-Catalyzed Cross-Coupling

This method enables direct coupling of 3-bromoaniline with 3-(aminomethyl)pyridine.

Procedure :

  • Combine 3-bromoaniline (1.0 equiv), 3-(aminomethyl)pyridine (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene.

  • Reflux under nitrogen for 18 hours.

  • Filter and concentrate.

Yield : 70–82%.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Direct Bromination55–97LowHigh85–98
Reductive Amination65–78MediumModerate90–95
Ullmann Coupling45–60HighLow80–88
Buchwald-Hartwig70–82HighModerate92–97

Key Findings :

  • Direct Bromination : Highest yield and scalability but requires precise temperature control.

  • Buchwald-Hartwig : Superior purity and efficiency but relies on expensive catalysts.

Q & A

Q. What experimental controls validate the absence of impurities in crystallography studies?

  • Methodological Answer : Perform PLATON/SQUEEZE analysis to account for solvent voids in XRD data ( ). Pair with HPLC-MS (ESI+) to detect trace impurities (<0.5%). For hygroscopic crystals, collect data at low temperatures (100 K) to minimize disorder .

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